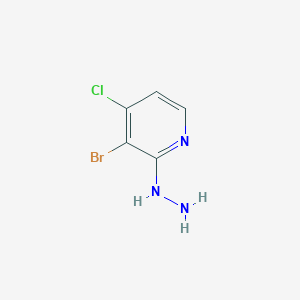

3-Bromo-4-chloro-2-hydrazinylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Materials Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. chemicalbook.comsigmaaldrich.com Its unique electronic properties and ability to act as both a weak base and a ligand for metal catalysts make it an invaluable component in organic synthesis. chemicalbook.com Pyridine scaffolds are ubiquitous in nature, forming the core of essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes. chemicalbook.com

In medicinal chemistry, the pyridine nucleus is one of the most prevalent heterocyclic structures found in FDA-approved drugs. chemicalbook.comsynhet.combldpharm.com Its presence can enhance the solubility and bioavailability of therapeutic agents. guidechem.com Pyridine derivatives are integral to a wide array of pharmaceuticals, including antihistamines, anti-inflammatory agents, and anticancer compounds. sigmaaldrich.com

Beyond medicine, pyridine derivatives are crucial in materials science. They are used to design ligands for metal complexes that possess specific optical and electrical properties. This has led to their application in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices. sigmaaldrich.comapolloscientific.co.uk

Role of Hydrazinyl Moieties in Synthetic Methodologies

The hydrazinyl group (-NHNH₂), a derivative of hydrazine (B178648), is a potent functional group in synthetic organic chemistry. synquestlabs.com Its two connected nitrogen atoms, possessing lone pairs of electrons, allow it to act as a strong nucleophile. This reactivity is harnessed to form a variety of nitrogen-containing compounds. synquestlabs.com

One of the most significant applications of hydrazinyl moieties is in the synthesis of heterocyclic rings. They readily participate in condensation and cyclization reactions with carbonyl compounds or other electrophiles to form stable five- or six-membered rings, such as pyrazoles, pyridazines, and triazoles. synquestlabs.com These heterocyclic products are themselves valuable scaffolds in agrochemical and pharmaceutical research. The hydrazinyl group's ability to act as a versatile building block for constructing complex molecular architectures makes it an indispensable tool for synthetic chemists. synquestlabs.comgoogle.com

Overview of 3-Bromo-4-chloro-2-hydrazinylpyridine as a Research Target Compound

This compound is a specific halogenated hydrazinylpyridine that serves as a targeted building block in chemical research. While not a widely commercialized compound, its value lies in its potential as a precursor for more complex, high-value molecules, particularly in the agrochemical sector.

The structure combines the stable, functionalizable pyridine core with three key substituents: a bromine atom at the 3-position, a chlorine atom at the 4-position, and a reactive hydrazinyl group at the 2-position. This arrangement makes it an ideal starting material for synthesizing fused heterocyclic systems like pyrazolopyridines.

The typical synthetic route to analogous compounds involves the nucleophilic substitution of a halogen atom on a poly-halogenated pyridine with hydrazine hydrate. For instance, the closely related compound 3-chloro-2-hydrazinopyridine (B1363166) is synthesized by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate. justia.com Following this established methodology, this compound would logically be prepared from a precursor such as 2,3-dibromo-4-chloropyridine.

The primary application of this compound in research is as an intermediate for creating pyrazole-fused pyridines. The hydrazinyl group can undergo a cyclization reaction with a suitable three-carbon electrophile to form a pyrazole (B372694) ring. The resulting 3-bromo-1-(4-chloropyridin-2-yl)-1H-pyrazole scaffold is a key structural motif in several modern insecticides. The presence of the bromo and chloro substituents on the pyridine ring is crucial for modulating the biological activity of the final product.

Structure

2D Structure

3D Structure

Properties

CAS No. |

917969-29-0 |

|---|---|

Molecular Formula |

C5H5BrClN3 |

Molecular Weight |

222.47 g/mol |

IUPAC Name |

(3-bromo-4-chloropyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H5BrClN3/c6-4-3(7)1-2-9-5(4)10-8/h1-2H,8H2,(H,9,10) |

InChI Key |

ACRSDYMMTVZNHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Br)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Chloro 2 Hydrazinylpyridine and Analogues

Precursor Compounds and Initial Transformations

The selection of an appropriate starting material is fundamental to the successful synthesis of 3-bromo-4-chloro-2-hydrazinylpyridine. The reactivity and substitution pattern of the precursor pyridine (B92270) dictate the synthetic strategy.

Derivatization from Dihalogenated Pyridines

The synthesis of hydrazinylpyridines frequently begins with di- or tri-halogenated pyridines as precursors. For the target compound, a logical starting material would be a trihalogenated pyridine, such as 2,3-dibromo-4-chloropyridine or 3-bromo-2,4-dichloropyridine. The rationale for using such precursors lies in the inherent reactivity of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom activates the C-2 and C-4 positions for nucleophilic attack. stackexchange.com This makes the halogen atom at the 2-position particularly susceptible to displacement by a nucleophile like hydrazine (B178648).

A common and analogous synthesis is the preparation of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine (B146566). google.comgoogle.comjustia.com In this reaction, the chlorine atom at the C-2 position is selectively replaced by the hydrazinyl group. This selectivity is a key feature of nucleophilic aromatic substitution (SNAr) on the pyridine ring. stackexchange.com Similarly, the synthesis of (3,5-dichloro-2-pyridyl)hydrazine is achieved through the reaction of 2,3,5-trichloropyridine with hydrazine hydrate, demonstrating the feasibility of this approach with more complex halogenation patterns. researchgate.net

Approaches from Substituted Pyridines

Syntheses can also commence from pyridine rings that are already partially substituted. For instance, a substituted pyridine bearing a good leaving group at the 2-position is a common precursor for the introduction of the hydrazinyl moiety. nih.gov The synthesis of various diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold starts with 2,3-dichloropyridine, which undergoes hydrazinolysis as a key step. nih.gov This underscores the utility of starting with a substituted pyridine that can be readily converted to the desired hydrazinyl intermediate.

In cases where direct hydrazinolysis is not feasible or selective, multi-step sequences are employed. These can involve the initial synthesis of a stable intermediate which is then converted to the hydrazinylpyridine. For example, some routes involve the creation of a pyrazole (B372694) ring fused to the pyridine, which originates from a hydrazinylpyridine intermediate. patsnap.comgoogle.com

Nucleophilic Substitution Reactions in Hydrazinylpyridine Synthesis

The introduction of the hydrazinyl group onto the pyridine ring is most often accomplished via nucleophilic substitution, where a halide is displaced by hydrazine. This transformation can be achieved through direct amination or through more modern, catalyzed coupling strategies.

Direct Amination with Hydrazine Hydrate

Direct reaction with hydrazine hydrate is a widely used and efficient method for synthesizing hydrazinylpyridines from halopyridines. thieme-connect.comresearchgate.netdntb.gov.ua This process is a classic example of nucleophilic aromatic substitution (SNAr). nih.gov The reaction typically involves heating a 2-halopyridine with an excess of hydrazine hydrate. researchgate.netasianpubs.org The excess hydrazine hydrate can also serve as the solvent. google.com

The synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine provides a well-documented template for this type of reaction. google.comjustia.com The reaction is typically performed at reflux temperatures, and the product often crystallizes upon cooling, allowing for straightforward isolation. google.comjustia.com The use of polar solvents such as methanol, ethanol, or N,N-dimethylpropanolamine can facilitate the reaction. google.comgoogle.com The reaction proceeds because the C-2 position of the pyridine ring is activated towards nucleophilic attack by the ring nitrogen, allowing the hydrazino group to displace the chloride ion. stackexchange.com

| Precursor | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dichloropyridine | Hydrazine Hydrate | N,N-dimethylpropanolamine | 130°C | 10h | 95% | google.com |

| 2,3-Dichloropyridine | Hydrazine Hydrate | Ethanol | Reflux | 6h | 97% | google.com |

| 2,3-Dichloropyridine | Hydrazine Hydrate | DMAC | Reflux | 6h | 98% | google.com |

| 2-Chloropyridine | Hydrazine Hydrate | Not Specified | Not Specified | Not Specified | Good | researchgate.net |

Palladium-Catalyzed C-N Coupling Strategies

Modern synthetic chemistry offers palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, as a powerful alternative for forming C-N bonds. nih.govmit.edu These methods have been successfully applied to the coupling of aryl halides with hydrazine derivatives. nih.govorganic-chemistry.orgnih.gov This strategy allows for the formation of protected pyridylhydrazine derivatives from 2-pyridyl chlorides, bromides, or triflates in a single step. nih.gov

The key components of this reaction are a palladium catalyst, a suitable phosphine ligand (e.g., a MOP-type ligand or a bulky biarylphosphine ligand like tBuBrettPhos), and a base such as cesium carbonate (Cs₂CO₃). mit.eduorganic-chemistry.org The reaction can tolerate a wide range of functional groups and often proceeds under milder conditions than direct amination. organic-chemistry.org While direct hydrazinolysis is common for activated substrates like 2-chloropyridines, palladium-catalyzed methods provide a valuable tool for less reactive aryl halides or when specific protecting groups are required. nih.govsemanticscholar.org The development of these catalytic systems has significantly expanded the scope and efficiency of synthesizing aryl hydrazines from aryl halides. nih.govsemanticscholar.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its analogues. For direct amination with hydrazine hydrate, several factors are key.

Molar Ratio : A significant molar excess of hydrazine hydrate relative to the halopyridine is often used. Ratios of 4 to 6 equivalents of hydrazine hydrate to 1 equivalent of 2,3-dichloropyridine have been reported to produce high yields (95-99%). google.com

Solvent : While the reaction can be run neat in excess hydrazine hydrate, the addition of a polar solvent can be beneficial. google.com Solvents like N,N-dimethylpropanolamine, ethanol, methanol, and dimethylacetamide (DMAC) have been shown to improve reaction rates and yields. google.comgoogle.com N,N-dimethylpropanolamine can also act as an acid scavenger, which is advantageous as hydrogen halide is generated during the reaction. google.com

Temperature : The reaction typically requires elevated temperatures, often at the reflux point of the solvent or hydrazine hydrate mixture. google.comgoogle.com For instance, a reaction temperature of 125-130°C is preferred when using N,N-dimethylpropanolamine as a solvent. google.com

Reaction Time : Reaction times can vary from 4 to 10 hours, depending on the specific solvent and temperature used. google.comgoogle.com Monitoring the reaction's progress is essential to determine the optimal duration.

Optimization efforts have led to significant improvements in yield, with some patented methods for producing 3-chloro-2-hydrazinopyridine reporting yields as high as 98-99%. google.com These optimized protocols reduce waste and production costs, making the synthesis more efficient and scalable.

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Molar Ratio (Hydrazine:Pyridine) | 1:4-6 | High yield (95-99%) | google.com |

| Solvent | Polar Solvents (Ethanol, DMAC) | Shortens reaction time, increases yield | google.com |

| Solvent | N,N-dimethylpropanolamine | Acts as acid scavenger, promotes reaction | google.com |

| Temperature | 125-130°C | Rapid substitution, few by-products | google.com |

| Atmosphere | Inert (Nitrogen) | Avoids absorption of CO₂ by hydrazine hydrate | google.com |

Solvent Effects and Reaction Media

The selection of a solvent is a critical factor in the synthesis of 2-hydrazinylpyridine derivatives, as it can significantly influence reaction rates and product yields. Research indicates that the use of polar solvents can dramatically shorten reaction times in the hydrazinolysis of dichloropyridines. google.com

In one patented method for synthesizing 3-chloro-2-hydrazinopyridine, the addition of a polar solvent to the reaction of 2,3-dichloropyridine and hydrazine hydrate was shown to reduce the required amount of hydrazine hydrate and substantially increase the product yield. google.com Solvents such as methanol, ethanol, dimethylformamide (DMF), dimethylacetamide (DMAC), and tetrahydrofuran (THF) have been successfully employed. google.com For instance, using ethanol as a polar solvent in the reaction between 2,3-dichloropyridine and hydrazine hydrate resulted in a 99% yield after 5 hours of reflux. google.com

Furthermore, certain solvents can serve a dual purpose. Tertiary amine compounds, such as N,N-dimethylpropanolamine, have been used as the reaction solvent, where they not only meet the solubility requirements for the reactants but also act as an acid-binding agent. google.com This helps to stabilize the pH of the system and drive the reaction toward product formation. google.com The effectiveness of such a solvent is highlighted by a comparison where using N,N-dimethylpropanolamine resulted in a product purity of ≥99% and a yield of ≥90% for 3-chloro-2-hydrazinopyridine, whereas using dioxane under similar conditions led to a lower purity (93.7%) and yield (79%). google.com

Solvent choice also plays a crucial role in achieving regioselectivity in reactions with precursors having multiple reactive sites. In the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile and hydrazine, solvent screening was essential. nih.gov While initial reactions in some solvents resulted in a nearly 1:1 mixture of undesired isomers, switching to isopropanol (IPA) improved the desired-to-undesired product ratio to 70:30. nih.gov This demonstrates the profound impact of the reaction medium on the selectivity of the synthesis.

| Starting Material | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2,3-Dichloropyridine | Ethanol | 5 | 99 | 99 |

| 2,3-Dichloropyridine | Tetrahydrofuran | 6 | 95 | 99 |

| 2,3-Dichloropyridine | N,N-Dimethylpropanolamine | - | ≥90 | ≥99 |

| 2,3-Dichloropyridine | Dioxane | - | 79 | 93.7 |

Temperature, Pressure, and Catalysis

Temperature, pressure, and catalysis are fundamental parameters that govern the synthesis of halogenated hydrazinylpyridines. Reactions are typically conducted at elevated temperatures, often under reflux conditions, to ensure a sufficient reaction rate. google.comjustia.com For the synthesis of 3-chloro-2-hydrazinylpyridine from 2,3-dichloropyridine and hydrazine hydrate, refluxing for 4-8 hours is a common procedure. google.com In a specific example, the reaction mixture was heated to 110-115°C and held at reflux for 14 hours to achieve a conversion of over 99%. justia.com

In some synthetic pathways, particularly during the preparation of precursors, precise temperature control is crucial. For instance, the conversion of a 3-bromo, 2-amino substituted pyridine to a 3-bromo, 2-hydroxy form via diazotization is carried out at temperatures between -10°C and 50°C, with 0°C being the preferred temperature. google.com

Pressure becomes a significant consideration when reaction temperatures exceed the boiling point of the chosen solvent, especially during scale-up operations. In the synthesis of a related aminoindazole, achieving full conversion in 2-MeTHF required an internal temperature of over 90°C, necessitating the use of a pressure reactor for larger scale preparations. nih.gov

Catalysis offers an alternative and often more direct route to hydrazinylpyridine derivatives. Palladium-catalyzed amination reactions have been successfully used to prepare protected pyridylhydrazine derivatives in a single step. nih.govresearchgate.net This method is effective with 2-pyridyl chlorides, bromides, and triflates as electrophiles, using chelating phosphine ligands to facilitate the reaction. nih.gov Furthermore, the synthesis of precursor materials can be significantly improved through catalysis. The preparation of 2,3-dichloropyridine from 2,3,6-trichloropyridine has been achieved through a hydrogen substitution reaction using a mixed catalyst system of Pt/C and Pd/C, which greatly enhances the selectivity and reaction rate. google.compatsnap.com

| Reaction Type | Catalyst/Reagent | Temperature (°C) | Pressure | Key Outcome |

|---|---|---|---|---|

| Hydrazinolysis of 2,3-Dichloropyridine | Hydrazine Hydrate | Reflux (e.g., 110-115) | Atmospheric | High conversion to 3-chloro-2-hydrazinylpyridine justia.com |

| Catalytic Amination | Palladium with Chelating Phosphine Ligands | - | - | Direct route to protected hydrazinopyridines nih.gov |

| Hydrogen Substitution (Precursor Synthesis) | Mixed 8% Pt/C and 8% Pd/C | 25-30 | 0.25-0.3 MPa | Improved selectivity and rate for dichloropyridine synthesis patsnap.com |

| Hydrazinolysis in 2-MeTHF (Scale-up) | Hydrazine Hydrate | >90 | Elevated (Parr Reactor) | Required for full conversion in higher boiling point scenarios nih.gov |

Scale-Up Considerations in Research Synthesis

Scaling up the synthesis of 2-hydrazinylpyridine derivatives from laboratory to multi-kilogram research quantities introduces several challenges. A primary issue noted in the literature is the common use of a large excess of hydrazine hydrate, often more than five volumes, in the reaction with 2-chloropyridine. researchgate.net This excess is problematic during scale-up due to the cost, safety concerns, and difficulties in handling and removing large quantities of corrosive and toxic hydrazine. researchgate.net The use of a large excess is often to prevent the formation of dimer byproducts. researchgate.net

Strategies to mitigate this include the very slow addition of the pyridine starting material to the hydrazine hydrate, potentially using a syringe pump. researchgate.net This approach allows the reaction to proceed under conditions of excess hydrazine at the point of reaction without requiring a large bulk excess in the reactor. researchgate.net The development of synthetic methods that use a reduced molar ratio of hydrazine hydrate, such as the use of polar solvents to improve reaction efficiency, is also a key consideration for safer and more economical scale-up. google.com

Safety is another paramount concern. The reaction of hydrazine with halogenated precursors can be highly exothermic, posing a significant risk on a larger scale. nih.gov To manage these risks, procedural modifications are necessary. For instance, in the synthesis of a related aminoindazole, the addition of sodium acetate was found to mitigate safety concerns associated with the use of hydrazine hydrate at scale. nih.gov Furthermore, as reactions are scaled up, maintaining precise temperature control becomes more challenging. The need for specialized equipment, such as pressure reactors, becomes apparent when the required reaction temperatures for achieving high conversion exceed the atmospheric boiling point of the solvent. nih.gov These considerations are crucial for a safe, robust, and reproducible synthesis on a research scale.

Chemical Reactivity and Derivatization Strategies of 3 Bromo 4 Chloro 2 Hydrazinylpyridine

Condensation Reactions to Form Hydrazone Derivatives

The hydrazinyl moiety (-NHNH2) of 3-bromo-4-chloro-2-hydrazinylpyridine is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds. This reactivity is fundamental to the synthesis of a wide array of hydrazone derivatives.

Reactions with Aldehydes and Ketones

This compound reacts with various aldehydes and ketones to form the corresponding hydrazones. wikipedia.org This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The reaction is typically carried out in a suitable solvent such as ethanol, often with catalytic amounts of acid to facilitate the dehydration step. A wide range of aromatic and aliphatic aldehydes and ketones can be employed, leading to a diverse library of hydrazone products. While specific studies on this compound are not widely documented in publicly available literature, the reactivity can be inferred from analogous compounds like 3-chloro-2-hydrazinopyridine (B1363166). For instance, 3-chloro-2-hydrazinopyridine has been shown to react with substituted benzaldehydes in ethanol, with acetic acid as a catalyst, to produce the corresponding hydrazone derivatives in high yields.

Table 1: Representative Condensation Reactions with Aldehydes and Ketones

| Carbonyl Compound | Product Structure (Illustrative) |

| Benzaldehyde | (E)-1-((3-bromo-4-chloropyridin-2-yl)imino)methanamine |

| 4-Nitrobenzaldehyde | (E)-1-((3-bromo-4-chloropyridin-2-yl)imino)-N-(4-nitrophenyl)methanamine |

| Acetone | (E)-2-((3-bromo-4-chloropyridin-2-yl)imino)propan-2-amine |

| Cyclohexanone | (E)-1-((3-bromo-4-chloropyridin-2-yl)imino)cyclohexanamine |

Note: The product structures are illustrative based on the known reactivity of hydrazinylpyridines.

Mechanistic Aspects of Hydrazone Formation

The formation of a hydrazone from a hydrazine (B178648) and a carbonyl compound is a well-established reaction that proceeds via a two-step mechanism. chemtube3d.com

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine group (-NH2) of the hydrazine on the carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov

Dehydration: The hemiaminal intermediate is unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group makes it a good leaving group (water), which is subsequently eliminated to form a C=N double bond, yielding the final hydrazone product. nih.gov

The reaction is pH-dependent. While acid catalysis accelerates the dehydration step, excessively low pH can protonate the hydrazine nucleophile, rendering it unreactive. nih.gov Therefore, the reaction is typically carried out under mildly acidic to neutral conditions.

Cyclization Reactions for Heterocyclic Ring Annulation

The bifunctional nature of this compound, possessing both a nucleophilic hydrazinyl group and halogen substituents, makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization reactions.

Pyrazole (B372694) and Pyrazoline Annulation Reactions

One of the most significant applications of 2-hydrazinylpyridine derivatives is in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with considerable biological and medicinal importance. mdpi.com The general strategy involves the reaction of the 2-hydrazinylpyridine with a 1,3-dielectrophilic species, such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds, to construct the pyrazole ring fused to the pyridine (B92270) core. nih.govcdnsciencepub.com

The reaction pathway typically involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation or elimination) to yield the stable pyrazolo[3,4-b]pyridine system. The specific reagents and conditions determine the substitution pattern on the newly formed pyrazole ring. researchgate.netnih.gov For example, reaction with a β-ketoester would lead to a pyrazolone-fused system.

Table 2: Examples of Reactants for Pyrazole Annulation

| Reactant (1,3-Dielectrophile) | Resulting Fused System (General Structure) |

| Ethyl acetoacetate | 3-Methyl-1-(3-bromo-4-chloropyridin-2-yl)-1H-pyrazol-5(4H)-one |

| Acetylacetone | 3,5-Dimethyl-1-(3-bromo-4-chloropyridin-2-yl)-1H-pyrazole |

| Malononitrile | 5-Amino-1-(3-bromo-4-chloropyridin-2-yl)-1H-pyrazole-4-carbonitrile |

Formation of Other Fused Heterocyclic Systems (e.g., Triazoles)

The versatile reactivity of the hydrazinyl group also allows for the construction of other fused heterocyclic rings, such as triazoles. mdpi.comnih.gov For instance, reaction with reagents containing a C=N or N=N bond can lead to the formation of fused 1,2,4-triazole (B32235) systems, resulting in triazolo[4,3-a]pyridines.

Common synthetic routes to 1,2,4-triazoles from hydrazines include reactions with:

Carboxylic acid derivatives (or orthoesters): Reaction with formic acid or triethyl orthoformate, followed by cyclization, can yield the fused triazole ring.

Isothiocyanates: Reaction with an isothiocyanate forms a thiosemicarbazide (B42300) intermediate, which can then be cyclized (often oxidatively or with a desulfurizing agent) to form a triazolothione, a precursor to other triazole derivatives. chemistryjournal.net

Cyanogen bromide: This reagent can react with the hydrazine to form an intermediate that cyclizes to an amino-triazolopyridine.

These reactions provide a pathway to expand the structural diversity of compounds derived from this compound, leading to heterocycles with different electronic and biological properties compared to their pyrazole counterparts.

Halogen Manipulation and Functionalization

The presence of both a bromine atom at the C3 position and a chlorine atom at the C4 position on the pyridine ring of this compound opens up possibilities for further functionalization through reactions that selectively target these halogens. chemimpex.com The differential reactivity of C-Br and C-Cl bonds in transition metal-catalyzed cross-coupling reactions is a key aspect of this functionalization strategy.

Generally, the C-Br bond is more reactive than the C-Cl bond in reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. This allows for the selective substitution of the bromine atom at the C3 position while leaving the chlorine atom at C4 intact. For example, a palladium-catalyzed Suzuki coupling with an arylboronic acid would be expected to selectively form a 3-aryl-4-chloro-2-hydrazinylpyridine derivative.

Conversely, under more forcing conditions or with specific catalyst systems, the C-Cl bond at the C4 position can also be targeted. The 4-position of pyridines is often susceptible to nucleophilic aromatic substitution (SNAr), especially when the ring is activated. nih.gov The reactivity can be influenced by the electronic nature of other substituents on the ring.

This selective halogen chemistry allows for the stepwise introduction of different substituents at the C3 and C4 positions, providing a powerful tool for creating highly decorated pyridine scaffolds. Furthermore, the generation of pyridyne intermediates from dihalopyridines offers another route for difunctionalization, although this is less common for this specific substitution pattern. nih.gov

Nucleophilic Aromatic Substitution of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines, particularly those bearing halogen substituents. The pyridine nitrogen atom activates the ring towards nucleophilic attack, especially at the ortho (2- and 6-) and para (4-) positions, by stabilizing the negatively charged intermediate (a Meisenheimer-like complex) through resonance. stackexchange.comechemi.com In the case of this compound, the chlorine atom is situated at the activated 4-position, making it the more probable site for nucleophilic displacement compared to the bromine atom at the 3-position.

The general mechanism for nucleophilic aromatic substitution on an activated aryl halide involves the addition of a nucleophile to form a resonance-stabilized carbanion, followed by the elimination of the halide leaving group, which restores the aromaticity of the ring. libretexts.org The presence of the electron-withdrawing pyridine nitrogen facilitates this process.

The relative reactivity of the halogens as leaving groups in SNAr reactions can be complex and depends on several factors, including the nature of the nucleophile and the reaction conditions. Generally, for halogens other than fluorine, the leaving group ability follows the trend I > Br > Cl, which is correlated with the C-X bond strength. studymind.co.ukphiladelphia.edu.jo However, the electronic activation at the 4-position of the pyridine ring is a dominant factor. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the C-4 position, leading to the displacement of the chloride ion.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of derivatives. The following table illustrates potential nucleophilic aromatic substitution reactions at the 4-position of this compound, based on established pyridine chemistry.

| Nucleophile (Nu-) | Reagent Example | Potential Product at C-4 |

| Alkoxide (RO-) | Sodium methoxide (B1231860) (NaOCH3) | 3-Bromo-4-methoxy-2-hydrazinylpyridine |

| Amine (R2NH) | Morpholine | 4-(3-Bromo-2-hydrazinylpyridin-4-yl)morpholine |

| Thiolate (RS-) | Sodium thiophenoxide (NaSPh) | 3-Bromo-4-(phenylthio)-2-hydrazinylpyridine |

| Azide (B81097) (N3-) | Sodium azide (NaN3) | 4-Azido-3-bromo-2-hydrazinylpyridine |

It is important to note that the hydrazinyl group at the 2-position, being a nitrogen-based substituent, can also influence the reactivity of the ring and may potentially interact with reagents or catalysts.

Potential for Cross-Coupling Reactions at Halogenated Positions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on aromatic and heteroaromatic rings. researchgate.netresearchgate.netrsc.org For dihalogenated pyridines, the differential reactivity of the halogen atoms can be exploited to achieve regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. acs.org

For this compound, the C-Br bond at the 3-position is expected to be significantly more reactive than the C-Cl bond at the 4-position in typical palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective derivatization at the C-3 position while leaving the C-4 chloro substituent intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. It is widely used to form C-C bonds. Selective coupling at the 3-position of this compound with various boronic acids or esters can be anticipated.

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of C-N bonds. It allows for the introduction of a wide range of primary and secondary amines at the halogenated position. Again, selective amination at the 3-position is expected.

The following table outlines the potential for selective cross-coupling reactions at the 3-position of this compound.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Potential Product at C-3 |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 / Base | 4-Chloro-3-phenyl-2-hydrazinylpyridine |

| Heck | Styrene | Pd(OAc)2 / P(o-tol)3 / Base | 4-Chloro-2-hydrazinyl-3-styrylpyridine |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI / Base | 4-Chloro-2-hydrazinyl-3-(phenylethynyl)pyridine |

| Buchwald-Hartwig | Aniline | Pd2(dba)3 / BINAP / Base | N-Phenyl-4-chloro-2-hydrazinylpyridin-3-amine |

The unreacted chloro group at the 4-position of the resulting product from a selective cross-coupling at the 3-position could then be subjected to a nucleophilic aromatic substitution reaction or a second, more forcing, cross-coupling reaction, thereby enabling the synthesis of a wide array of trisubstituted pyridine derivatives.

Spectroscopic and Structural Elucidation Studies of 3 Bromo 4 Chloro 2 Hydrazinylpyridine Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the structure and properties of chemical compounds. For a novel or studied compound like 3-Bromo-4-chloro-2-hydrazinylpyridine, a combination of these methods would be essential for unambiguous characterization.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the hydrazine (B178648) group. The chemical shifts (δ) and coupling constants (J) would help determine the substitution pattern and the conformation of the molecule.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

Representative Data Table (Hypothetical):

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|---|

| Pyridine-H5 | Data not available | Data not available | Data not available |

| Pyridine-H6 | Data not available | Data not available | Data not available |

| NH | Data not available | - | Data not available |

| NH₂ | Data not available | - | Data not available |

| Pyridine-C2 | - | Data not available | - |

| Pyridine-C3 | - | Data not available | - |

| Pyridine-C4 | - | Data not available | - |

| Pyridine-C5 | - | Data not available | - |

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the hydrazine group), C=N and C=C stretching (from the pyridine ring), and C-Cl and C-Br stretching vibrations.

Representative Data Table (Hypothetical):

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| C=N Stretch | Data not available | Data not available |

| C=C Stretch | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would offer further structural clues.

Representative Data Table (Hypothetical):

| Technique | m/z (Mass-to-charge ratio) | Fragment Identity |

|---|---|---|

| HRMS (ESI+) | Data not available for [M+H]⁺ | Molecular Ion |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the substituted pyridine ring system.

Representative Data Table (Hypothetical):

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|

| e.g., Ethanol | Data not available | Data not available | e.g., π → π* |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions.

If single crystals of this compound could be grown, X-ray diffraction analysis would yield the unit cell parameters (a, b, c, α, β, γ), space group, and details about the crystal packing, including any hydrogen bonding or other intermolecular forces.

Representative Data Table (Hypothetical):

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Intramolecular and Intermolecular Hydrogen Bonding Networks.4.2.3. Hirshfeld Surface Analysis for Intermolecular Interactions.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the experimental data needed to populate these sections.

Computational and Theoretical Chemistry of 3 Bromo 4 Chloro 2 Hydrazinylpyridine and Analogues

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometric and electronic properties of molecular systems with a favorable balance between computational cost and accuracy. For 3-Bromo-4-chloro-2-hydrazinylpyridine, DFT calculations, often employing basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical characteristics.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. The optimization process involves finding the minimum energy conformation on the potential energy surface. For substituted pyridines, the orientation of the hydrazinyl group relative to the pyridine (B92270) ring is a key conformational feature.

Potential energy surface scans, performed by systematically varying specific dihedral angles, can identify the most stable conformers. For instance, the rotation around the C-N bond connecting the hydrazinyl group to the pyridine ring is a critical parameter. Studies on similar molecules, such as 3-Bromo-2-hydroxypyridine, have utilized such methods to identify the global minimum energy structure nih.gov. The optimized geometry reveals bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data for related compounds, validating the computational approach nih.gov.

Table 1: Selected Optimized Geometrical Parameters for a 3-Substituted Pyridine Analogue (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-N7 | 1.35 |

| N7-N8 | 1.38 |

| C2-N1 | 1.34 |

| C3-Br | 1.89 |

| C4-Cl | 1.74 |

| ∠C2-N7-N8 | 118.5 |

| ∠N1-C2-N7 | 119.2 |

| ∠C3-C4-Cl | 119.8 |

Note: Data is hypothetical and based on typical values for similar structures.

Frontier Molecular Orbital (FMO) theory provides critical information about the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For halogenated and hydrazinyl-substituted pyridines, the HOMO is typically localized over the electron-rich regions, including the hydrazinyl group and the pyridine ring, while the LUMO is often distributed over the pyridine ring and the halogen atoms. In related compounds, the energy gap has been found to be significant, indicating good stability researchgate.net. Analysis of analogues suggests that the introduction of electron-withdrawing groups can influence the HOMO-LUMO gap.

Table 2: Calculated FMO Energies and Related Parameters for a 3-Substituted Pyridine Analogue

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Note: Data is hypothetical and based on typical values for similar structures.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the negative potential is expected to be concentrated around the nitrogen atoms of the pyridine ring and the hydrazinyl group, as these are the most electronegative atoms. The hydrogen atoms of the hydrazinyl group and the regions around the halogen atoms may exhibit a more positive potential. Studies on similar structures, like 3-chloro-2-hydrazinopyridine (B1363166) derivatives, confirm that negative potentials are spread over the pyridine ring and hydrazone group nitrogen atoms, indicating these as sites for electrophilic attack nih.gov.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data.

DFT calculations can predict the vibrational frequencies of this compound. These calculations often result in frequencies that are slightly higher than the experimental values due to the harmonic approximation. Therefore, a scaling factor is typically applied to improve the agreement with experimental data. The predicted spectra for related hydrazone-pyridine compounds have shown good correlation with experimental FTIR and FT-Raman spectra nih.gov.

Key vibrational modes for this compound would include the N-H stretching vibrations of the hydrazinyl group, C-H stretching of the pyridine ring, C=N and C=C stretching vibrations within the ring, and the C-Br and C-Cl stretching vibrations.

Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of the vibrational modes. It describes the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This detailed assignment is crucial for a complete understanding of the molecule's vibrational spectrum. For complex molecules like this compound, many vibrational modes are mixtures of several internal motions, and PED analysis helps to disentangle these contributions.

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational chemistry provides powerful tools to predict the reactivity of molecules and to gain deep insights into reaction mechanisms. For this compound and its analogues, computational models, particularly those based on Density Functional Theory (DFT), are instrumental in understanding their chemical behavior. These models allow for the calculation of various electronic properties that correlate with reactivity, and for the mapping of potential energy surfaces to elucidate reaction pathways.

Global and Local Reactivity Descriptors

Global Reactivity Descriptors

Global descriptors provide a general measure of a molecule's stability and reactivity. Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. Chemical hardness (η) is a measure of resistance to change in electron distribution, with softer molecules being more reactive. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

Below is a representative table of calculated global reactivity descriptors for analogous pyridine derivatives, providing an expected range for this compound.

| Descriptor | 3-Chloropyridine researchgate.net | 3-Bromopyridine researchgate.net | 4-Aminopyridine princeton.edu |

| HOMO Energy (eV) | -7.21 | -7.15 | -5.89 |

| LUMO Energy (eV) | -0.68 | -0.75 | -0.45 |

| HOMO-LUMO Gap (eV) | 6.53 | 6.40 | 5.44 |

| Electronegativity (χ) | 3.95 | 3.95 | 3.17 |

| Chemical Hardness (η) | 3.27 | 3.20 | 2.72 |

| Global Electrophilicity (ω) | 2.39 | 2.44 | 1.85 |

Local Reactivity Descriptors

While global descriptors give a picture of the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. The most common local descriptors are the Fukui functions (f(r)) and the dual descriptor (Δf(r)).

The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an electron donor).

f-(r) : for electrophilic attack (measures the reactivity of a site towards an electron acceptor).

f0(r) : for radical attack.

For pyridine and its derivatives, computational studies have employed Fukui functions to provide mechanistic insights into substitution reactions researchgate.net. In this compound, the nitrogen atoms of the pyridine ring and the hydrazinyl group, as well as the carbon atoms of the pyridine ring, are all potential sites for reaction. The calculated Fukui indices would reveal the most probable sites for electrophilic or nucleophilic attack. For instance, in reactions involving electrophiles, the nitrogen atoms are expected to be the most reactive sites, while for nucleophilic aromatic substitution, the carbon atoms bearing the halogen substituents would be activated.

Transition State Modeling for Reaction Pathways

Transition state (TS) modeling is a crucial computational tool for elucidating reaction mechanisms. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. By modeling the transition states, chemists can understand how reactants are converted into products, predict the feasibility of a proposed mechanism, and even design catalysts to lower the activation energy.

For reactions involving this compound, such as nucleophilic substitution, cyclization, or condensation reactions, transition state modeling can provide invaluable details. For example, in a nucleophilic aromatic substitution reaction where the bromine or chlorine atom is replaced, computational models can determine the structure of the Meisenheimer complex (the intermediate) and the transition states leading to and from it.

The process of transition state modeling typically involves:

Locating the transition state structure: This is a computationally intensive task that involves finding a first-order saddle point on the potential energy surface.

Verifying the transition state: A true transition state has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculating the activation energy: This is the energy difference between the transition state and the reactants.

Intrinsic Reaction Coordinate (IRC) calculations: These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The conventional synthesis of 2-hydrazinylpyridine derivatives often involves the nucleophilic aromatic substitution (SNAr) of a corresponding dihalopyridine with hydrazine (B178648) hydrate. For 3-Bromo-4-chloro-2-hydrazinylpyridine, this typically starts from a precursor like 2,3-dichloro- or 2,4-dichloro-3-bromopyridine. While effective, these methods can be limited by regioselectivity issues and the availability of polysubstituted pyridine (B92270) precursors.

Future research could explore entirely new synthetic paradigms. One promising area is the development of multi-component reactions (MCRs), which can construct the substituted pyridine core in a single, convergent step from simpler acyclic precursors. researchgate.netnih.gov Such an approach could offer a more atom-economical and efficient route to the target molecule. Another avenue involves late-stage functionalization, where a simpler, pre-formed pyridine or hydrazinylpyridine core is selectively halogenated. researchgate.net Designing methods for the regioselective C-H bromination and chlorination of a 2-hydrazinylpyridine scaffold would represent a significant advance, potentially bypassing the need for complex, pre-functionalized starting materials. researchgate.net

| Synthetic Strategy | Potential Advantages | Research Focus |

| Multi-Component Reactions (MCRs) | High atom economy, reduced step count, structural diversity. | Design of novel cyclization strategies from acyclic precursors. |

| Late-Stage Functionalization | Increased modularity, access from simpler pyridines. | Development of regioselective C-H halogenation catalysts and reagents. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Optimization of reaction conditions for continuous production. |

| Catalytic C-N Coupling | Milder reaction conditions, broader substrate scope. | Exploration of copper or palladium-catalyzed coupling of dihalopyridines with protected hydrazine equivalents. |

Development of Sustainable and Green Chemistry Approaches

Modern chemical synthesis places a strong emphasis on sustainability. The current production methods for halogenated pyridines often rely on harsh reagents and traditional organic solvents, generating significant waste. ijarsct.co.in Future research will undoubtedly focus on aligning the synthesis of this compound with the principles of green chemistry.

Key opportunities include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govijarsct.co.in Applying microwave irradiation to the hydrazinolysis step could enhance efficiency and yield.

Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions or the use of greener solvents like deep eutectic solvents (DES) could minimize environmental impact. ijarsct.co.in Mechanochemistry, which uses mechanical force to drive reactions, offers another innovative solvent-free alternative. ijarsct.co.in

Catalytic Systems: The development of efficient catalysts, including biocatalysts or reusable solid-supported catalysts, could lead to milder reaction conditions and reduced waste. ijarsct.co.in For halogenation steps, moving away from elemental halogens to safer, catalytic oxidative halogenation processes using halide salts is a key goal. rsc.org

These green approaches promise not only a reduced environmental footprint but also potential economic benefits through increased efficiency and safety. rasayanjournal.co.in

Advanced Mechanistic Investigations

A deeper, quantitative understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for process optimization and the development of more robust synthetic protocols. The key reaction, nucleophilic aromatic substitution (SNAr) of a dihalopyridine with hydrazine, warrants detailed investigation.

While the general SNAr mechanism is well-known, its nuances for this specific polysubstituted system are not fully elucidated. masterorganicchemistry.com Advanced studies could focus on:

Computational Modeling: Using Density Functional Theory (DFT) calculations to model the reaction pathway, identify transition states, and calculate activation energies for the substitution at different positions on the pyridine ring. nih.govnih.govmdpi.com This can help explain the observed regioselectivity and predict the reactivity of different substrates. rsc.org

Kinetic Studies: Performing detailed kinetic experiments to determine the rate-determining step. nih.govresearchgate.net Studies on related systems have shown that SNAr reactions can exist on a mechanistic continuum between stepwise and concerted pathways, and factors like the leaving group and nucleophile can shift this balance. rsc.orgnih.gov

Solvent and Catalyst Effects: Investigating the role of the solvent and potential catalysts at a molecular level. For instance, computational studies can reveal how different solvents stabilize the charged intermediates (Meisenheimer complexes) or how a catalyst might lower the energy barrier of the transition state.

These investigations will provide the fundamental knowledge needed to rationally design more efficient and selective synthetic processes.

Design of Next-Generation Derivatives for Specific Applications

Pyridine-based scaffolds are integral to many modern agrochemicals and pharmaceuticals. nih.gov Derivatives of closely related compounds, such as 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole, are known to be potent insecticides. nih.govresearchgate.net This establishes this compound as a key building block for creating new active ingredients.

Future research will focus on using this intermediate to design next-generation derivatives with improved properties:

Agrochemicals: The hydrazinyl group is a versatile handle for constructing more complex heterocyclic systems, such as pyrazoles or triazoles, which are common motifs in insecticides and fungicides. nih.gov Structure-activity relationship (SAR) studies will guide the modification of substituents on the pyridine ring and the design of novel appended heterocycles to enhance potency, broaden the spectrum of activity, or overcome resistance in target pests. nih.gov

Pharmaceuticals: The pyridine ring is a privileged structure in medicinal chemistry. nih.gov The unique substitution pattern of this compound offers a template for creating novel compounds for therapeutic targets. The hydrazinyl group can be converted into hydrazones, hydrazides, or used to build fused ring systems, leading to diverse molecular libraries for screening against various diseases. mdpi.comresearchgate.netnih.gov

| Application Area | Design Strategy | Desired Outcome |

| Agrochemicals | Synthesis of novel pyrazole- and triazole-based insecticides/fungicides. | Increased efficacy, improved safety profile, novel modes of action. |

| Pharmaceuticals | Creation of hydrazone and fused-heterocycle libraries. | Discovery of new leads for anticancer, antimicrobial, or antiviral agents. |

| Materials Science | Incorporation into ligands for coordination chemistry. | Development of novel catalysts or functional materials. |

Synergistic Integration of Experimental and Computational Methodologies

The future of chemical research lies in the powerful synergy between experimental synthesis and computational modeling. rsc.org This integrated approach is particularly valuable for accelerating the discovery and optimization of complex molecules like the derivatives of this compound.

Key areas for this synergistic approach include:

Rational Drug and Pesticide Design: Molecular docking and molecular dynamics simulations can be used to model how potential derivatives bind to their biological targets (e.g., insect receptors or microbial enzymes). nih.govnih.gov These computational predictions can prioritize the synthesis of the most promising candidates, saving significant time and resources in the lab. consensus.appresearchgate.net

Predicting Physicochemical Properties: Computational tools can predict properties like solubility, stability, and ADME (absorption, distribution, metabolism, and excretion) profiles for newly designed derivatives before they are synthesized. This allows for early-stage filtering of candidates that are unlikely to succeed.

Elucidating Reaction Mechanisms: As mentioned in section 7.3, combining experimental kinetic data with DFT calculations provides a much more complete picture of a reaction mechanism than either method alone. nih.govresearchgate.net This synergy is essential for optimizing synthetic routes and troubleshooting unexpected outcomes.

By leveraging computational chemistry to guide and interpret experimental results, researchers can navigate the vast chemical space of possible derivatives and synthetic pathways with greater efficiency and precision, accelerating the development of next-generation products based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Bromo-4-chloro-2-hydrazinylpyridine with high purity?

- Methodological Answer :

- Step 1 : Start with a pyridine precursor, such as 2-aminopyridine, and introduce bromo and chloro substituents via electrophilic aromatic substitution. Use brominating agents (e.g., N-bromosuccinimide) and chlorinating agents (e.g., SO₂Cl₂) under controlled conditions to minimize side reactions .

- Step 2 : Introduce the hydrazine group through nucleophilic substitution. React the halogenated intermediate with hydrazine hydrate in ethanol at reflux (70–80°C) for 12–24 hours. Monitor reaction progress via TLC or HPLC .

- Step 3 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Confirm purity via HPLC (>97% purity criteria, as in Kanto Reagents’ protocols) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns. The bromo and chloro substituents induce distinct deshielding effects on adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 248.9 for C₅H₄BrClN₃) .

- Infrared Spectroscopy (IR) : Identify the hydrazine N–H stretch (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Purity Assessment : Employ HPLC with a C18 column and UV detection (λ = 254 nm), using acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange-correlation functional) to balance accuracy and computational cost. B3LYP is validated for thermochemical properties and halogenated systems .

- Basis Set : Apply the 6-311++G(d,p) basis set to account for polarization and diffuse effects on halogens.

- Key Analyses :

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., near Br and Cl) for reactivity predictions.

- Frontier Molecular Orbitals (HOMO/LUMO) : Calculate energy gaps to predict charge-transfer behavior in coordination chemistry .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

- Methodological Answer :

- Data Collection : Use synchrotron X-ray sources (λ ≈ 0.7–1.0 Å) to enhance resolution for heavy atoms (Br, Cl).

- Software Tools : Refine structures with SHELXL, leveraging its robust handling of anisotropic displacement parameters for halogens. Apply TWIN commands if twinning is observed in the crystal lattice .

- Validation : Cross-check R-factors (R₁ < 5%) and residual electron density maps (<1 eÅ⁻³) to ensure model accuracy .

Q. How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Buchwald–Hartwig Amination : React with aryl boronic acids using Pd(OAc)₂/XPhos catalysts. The electron-withdrawing Cl and Br groups slow oxidative addition but stabilize transition states via inductive effects.

- Suzuki–Miyaura Coupling : Optimize base (K₂CO₃) and solvent (toluene/water) to enhance yields. Monitor competing hydrolysis of the hydrazine group .

- Mechanistic Insights : Use DFT to model transition states and identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.